Cas no 36255-23-9 (Benzenamine, 2,4,6-tribromo-3-methoxy-)

Benzenamine, 2,4,6-tribromo-3-methoxy- 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 2,4,6-tribromo-3-methoxy-
- 2,4,6-tribromo-3-methoxyaniline
- 36255-23-9
- BS-28487
- DTXSID90539374
-
- インチ: InChI=1S/C7H6Br3NO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,11H2,1H3
- InChIKey: JZQCNZSTRKBXOU-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C(=C1Br)N)Br)Br
計算された属性
- せいみつぶんしりょう: 356.79988
- どういたいしつりょう: 356.79995g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- PSA: 35.25
Benzenamine, 2,4,6-tribromo-3-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00D35U-250mg |
2,4,6-Tribromo-3-methoxyaniline |
36255-23-9 | 96% | 250mg |
$183.00 | 2025-02-26 | |
A2B Chem LLC | AG09826-1g |
2,4,6-Tribromo-3-methoxyaniline |
36255-23-9 | 96% | 1g |
$391.00 | 2024-04-20 | |
A2B Chem LLC | AG09826-250mg |
2,4,6-Tribromo-3-methoxyaniline |
36255-23-9 | 96% | 250mg |
$176.00 | 2024-04-20 | |
1PlusChem | 1P00D35U-5g |
2,4,6-Tribromo-3-methoxyaniline |
36255-23-9 | 96% | 5g |
$1392.00 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734458-1g |
2,4,6-Tribromo-3-methoxyaniline |
36255-23-9 | 98% | 1g |
¥4321.00 | 2024-05-16 | |
A2B Chem LLC | AG09826-5g |
2,4,6-Tribromo-3-methoxyaniline |
36255-23-9 | 96% | 5g |
$1316.00 | 2024-04-20 | |
1PlusChem | 1P00D35U-1g |
2,4,6-Tribromo-3-methoxyaniline |
36255-23-9 | 96% | 1g |
$418.00 | 2025-02-26 |
Benzenamine, 2,4,6-tribromo-3-methoxy- 関連文献
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
Benzenamine, 2,4,6-tribromo-3-methoxy-に関する追加情報
Benzenamine, 2,4,6-tribromo-3-methoxy- (CAS No. 36255-23-9): A Comprehensive Overview
Benzenamine, 2,4,6-tribromo-3-methoxy- (CAS No. 36255-23-9) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various applications ranging from synthetic chemistry to potential medicinal chemistry endeavors. The presence of multiple bromine and methoxy substituents on the benzene ring imparts distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
The< strong>CAS No. 36255-23-9 designation is a critical identifier for this compound, ensuring precise classification and differentiation in chemical databases and regulatory frameworks. Its molecular structure consists of a benzene core substituted with three bromine atoms at the 2, 4, and 6 positions, along with a methoxy group at the 3 position. This arrangement results in a highly electron-withdrawing effect, which influences its chemical behavior and reactivity patterns.
In recent years, the< strong>benzenamine derivatives have been extensively studied due to their potential applications in pharmaceuticals and agrochemicals. The< strong>2,4,6-tribromo-3-methoxybenzenamine structure is particularly interesting because it combines the electron-donating methoxy group with the strong electron-withdrawing bromine atoms. This balance can lead to unique electronic properties that make it suitable for various synthetic transformations.
One of the most compelling aspects of< strong>Benzenamine, 2,4,6-tribromo-3-methoxy- is its utility as a building block in organic synthesis. The bromine atoms provide multiple sites for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many biologically active compounds. Additionally, the methoxy group can participate in nucleophilic aromatic substitutions or serve as a directing group for asymmetric catalysis.
The pharmaceutical industry has shown particular interest in< strong>CAS No. 36255-23-9 due to its potential as a precursor for drug candidates. Researchers have explored its derivatives as intermediates for antiviral and anticancer agents. For instance, modifications of the bromine atoms have been investigated to enhance binding affinity to biological targets. The methoxy group's presence can also be exploited to fine-tune pharmacokinetic properties such as solubility and metabolic stability.
The synthesis of< strong>Benzenamine, 2,4,6-tribromo-3-methoxy- typically involves multi-step processes starting from commercially available aromatic precursors. Common synthetic routes include bromination followed by methylation or vice versa. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce specific functional groups with high selectivity and yield.
In terms of industrial applications, this compound finds use in the production of dyes, pigments, and specialty chemicals. Its ability to undergo diverse transformations makes it a versatile intermediate that can be tailored to meet specific industrial requirements. Furthermore, its stability under various conditions enhances its suitability for large-scale manufacturing processes.
The environmental impact of< strong>CAS No. 36255-23-9 is another area of consideration in modern chemical research. Efforts have been made to develop greener synthetic methodologies that minimize waste and reduce hazardous byproducts. Catalytic processes and solvent-free reactions are examples of innovative approaches being explored to enhance sustainability while maintaining high yields.
The regulatory landscape for< strong>Benzenamine derivatives, including< strong>Benzenamine, 2,4,6-tribromo-3-methoxy-, is governed by agencies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA). Compliance with safety data sheet (SDS) requirements ensures that handling and disposal procedures are conducted responsibly. These regulations aim to protect both human health and the environment from potential risks associated with chemical substances.
In conclusion,< strong>Benzenamine, 2,4,6-tribromo-3-methoxy- (CAS No. 36255-23-9) is a multifaceted compound with significant implications in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse applications ranging from drug development to industrial manufacturing. As research continues to uncover new methodologies for its synthesis and utilization,< strong>CAS No. 36255-23-9 will undoubtedly remain a key player in advancing chemical science.
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